(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a hydroxypropyl side chain. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of chlorobenzene with formamide under specific conditions to form the chlorophenylformamide intermediate.
Introduction of the Furan Ring: The chlorophenylformamide intermediate is then reacted with a furan derivative to introduce the furan ring into the molecule.
Addition of the Hydroxypropyl Side Chain: Finally, the hydroxypropyl group is introduced through a reaction with a suitable reagent, such as 3-chloropropanol, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE: Similar structure with a bromophenyl group instead of chlorophenyl.
(2E)-2-[(2-METHYLPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE: Similar structure with a methylphenyl group.
Uniqueness
The presence of the chlorophenyl group in (2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the combination of the furan ring and hydroxypropyl side chain enhances its versatility for various applications.
Properties
IUPAC Name |
2-chloro-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-14-7-2-1-6-13(14)16(22)20-15(11-12-5-3-10-24-12)17(23)19-8-4-9-21/h1-3,5-7,10-11,21H,4,8-9H2,(H,19,23)(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBYEQUUKZSULV-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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